molecular formula C29H16ClN9Na4O12S4 B12736521 Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate CAS No. 85586-79-4

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

Cat. No.: B12736521
CAS No.: 85586-79-4
M. Wt: 938.2 g/mol
InChI Key: ADKNJTIHAWDJKQ-UHFFFAOYSA-J
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Description

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazin-2-amine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine. The final step involves coupling with benzene-1,4-disulphonic acid under controlled pH and temperature conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically isolated by filtration, washed, and dried to obtain a high-purity dye.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions typically target the azo groups, converting them into amines.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Breakdown products including smaller aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for potential use in diagnostic assays.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and in analytical applications. The molecular targets include various substrates that interact with the azo groups, leading to color changes that are easily detectable.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 2-((4-((4-((4-amino-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
  • Tetrasodium 2-((4-((4-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

Uniqueness

The presence of the 4-amino-6-chloro-1,3,5-triazin-2-yl group in Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it particularly valuable in industrial dye applications.

Properties

CAS No.

85586-79-4

Molecular Formula

C29H16ClN9Na4O12S4

Molecular Weight

938.2 g/mol

IUPAC Name

tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-23(19-11-14(52(40,41)42)1-4-17(19)21)37-36-22-8-9-24(20-12-15(53(43,44)45)2-5-18(20)22)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4

InChI Key

ADKNJTIHAWDJKQ-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)N)Cl.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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